7-Methyl-3-oxooctanoic acid

Descripción

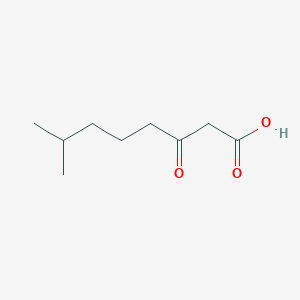

7-Methyl-3-oxooctanoic acid (C₉H₁₆O₃; MW 172.11) is a branched-chain oxo fatty acid characterized by a carboxylic acid group at position 1 and a ketone moiety at position 3 on an eight-carbon backbone with a methyl substituent at position 7 . It is classified under the lipid category as "FA 9:1;O," indicating a nine-carbon fatty acid derivative with one double bond and an oxygen-containing functional group . This compound plays a critical role in biochemical pathways, particularly as a starter substrate for the biosynthesis of SRE9488, a type III polyketide synthase (PKS) that catalyzes the production of novel 4-hydroxy-3-methyl-2-pyrone derivatives . Its structural features, including the ketone and carboxylic acid groups, make it a versatile intermediate in synthetic and enzymatic reactions.

Propiedades

Fórmula molecular |

C9H16O3 |

|---|---|

Peso molecular |

172.22 g/mol |

Nombre IUPAC |

7-methyl-3-oxooctanoic acid |

InChI |

InChI=1S/C9H16O3/c1-7(2)4-3-5-8(10)6-9(11)12/h7H,3-6H2,1-2H3,(H,11,12) |

Clave InChI |

HMJVYQBHXHOGRX-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CCCC(=O)CC(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and applicative differences between 7-methyl-3-oxooctanoic acid and related compounds:

Key Comparative Insights:

Functional Group Diversity: this compound’s ketone and carboxylic acid groups enable its role in enzymatic elongation (e.g., with methylmalonyl-CoA in PKS systems) . In contrast, 3-hydroxyoctanoic acid’s hydroxyl group enhances its suitability for polymerization, such as in polyhydroxyalkanoate (PHA) production . Hexadecan-2-one lacks a carboxylic acid group, limiting its utility in biosynthetic pathways but making it valuable as a non-polar solvent or fragrance component .

Comparatively, this compound’s simpler structure allows for efficient enzymatic processing in polyketide assembly .

Chain Length and Branching: The shorter carbon chain of this compound (C9) vs. 3R-hydroxypalmitic acid (C16) influences solubility and substrate specificity in biochemical reactions. Longer chains like C16 are typical in lipid membranes, while C9 derivatives are specialized intermediates .

Research Implications

- Biotechnology: this compound’s role in PKS systems highlights its importance in engineered biosynthesis of bioactive molecules, contrasting with 3-hydroxyoctanoic acid’s industrial applications .

- Pharmaceuticals : The structural complexity of 8-O-acetylshanzhiside methyl ester underscores its utility in drug discovery, while simpler ketones like hexadecan-2-one serve auxiliary roles .

Q & A

Basic Question: What are the recommended synthetic routes for 7-Methyl-3-oxooctanoic acid in laboratory settings?

Methodological Answer:

A common approach involves β-keto ester intermediates. For example, methyl 3-oxo-pentanoate is synthesized via a one-step reaction between methyl bromoacetate and propionitrile . Adapting this method, this compound could be synthesized by reacting methyl 3-oxo-octanoate with a methylating agent under controlled conditions. Cyclization reactions using acidic catalysts (e.g., BF₃·Et₂O) may also be applicable, as seen in the preparation of structurally related 3-hydroxy acids .

Advanced Question: How can researchers resolve contradictions in safety classifications for oxo-acids like this compound?

Methodological Answer:

Conflicting safety data often arise from variability in hazard assessment frameworks. For instance, 3-Hydroxyoctanoic acid (a related compound) lacks a unified GHS classification due to reliance on expert judgment when primary data is absent . Researchers should:

- Cross-reference the IUCLID database and ECHA Annex I for regulatory alignment.

- Validate findings against experimental toxicity studies (e.g., mucosal irritation assays) .

- Prioritize peer-reviewed studies over supplier-generated SDS sheets, which may lack validation .

Basic Question: What handling precautions are critical for this compound in experimental workflows?

Methodological Answer:

Key precautions include:

- Storage: Maintain in a dry, ventilated environment at ambient temperature to prevent moisture sensitivity, as seen in 3-Methyl-2-oxobutanoic acid protocols .

- Personal Protection: Use nitrile gloves and fume hoods to avoid mucosal irritation, a risk noted for 3.beta.-OH-7-Oxocholenic acid .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water, which may exacerbate reactivity .

Advanced Question: What analytical techniques are optimal for characterizing this compound and its derivatives?

Methodological Answer:

- Structural Elucidation: LC-QTOF and GC-MS are preferred for high-resolution mass spectrometry, as demonstrated in the analysis of ortho-Methylmethoxyacetylfentanyl .

- Quantitative Analysis: Reverse-phase HPLC with UV detection (λ = 210–240 nm) effectively quantifies oxo-acids, validated in studies on 7-ketodeoxycholic acid .

- Stability Testing: Monitor thermal degradation via TGA and oxidative stability using accelerated aging protocols .

Basic Question: How should researchers design stability studies for this compound under varying pH and temperature?

Methodological Answer:

- pH Stability: Use buffered solutions (pH 2–12) and analyze degradation products via NMR or LC-MS. For example, 7-ketodeoxycholic acid degrades in acidic conditions to form cholic acid derivatives .

- Thermal Stability: Conduct isothermal studies at 25°C, 40°C, and 60°C, assessing half-life using Arrhenius kinetics .

- Light Sensitivity: Store samples in amber vials and test under UV/visible light exposure to mimic laboratory conditions .

Advanced Question: What role does this compound play in microbial metabolic pathways?

Methodological Answer:

Oxo-acids often serve as intermediates in lipid metabolism. For instance, 7-ketodeoxycholic acid is a degradation product of cholic acid by enterobacteria, linked to bile acid metabolism . To study this compound:

- Use in vitro microbial cultures (e.g., E. coli or Bacteroides) under anaerobic conditions.

- Track isotopic labeling (e.g., ¹³C) via mass spectrometry to map metabolic flux .

Basic Question: How can researchers mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:

- Process Controls: Standardize reaction parameters (e.g., temperature, solvent purity) as in the synthesis of 3-Methyl-2-oxobutanoic acid .

- Quality Assurance: Implement in-process monitoring via FTIR or inline pH probes to detect intermediate formation.

- Purification: Use recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC to isolate ≥95% purity, critical for reproducibility .

Advanced Question: What computational tools aid in predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations: Model reaction pathways (e.g., keto-enol tautomerism) using Gaussian or ORCA software, validated against experimental data for 2-Methylacetoacetic acid .

- Molecular Dynamics: Simulate solvent interactions to predict solubility and stability in aqueous buffers .

- QSAR Models: Correlate structural descriptors (e.g., logP, polar surface area) with biological activity using tools like EPA CompTox Dashboard .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.